molecular formula C11H11NO3 B2662051 3-(Methoxymethyl)-1H-indole-5-carboxylic acid CAS No. 1891114-35-4

3-(Methoxymethyl)-1H-indole-5-carboxylic acid

Cat. No.: B2662051
CAS No.: 1891114-35-4
M. Wt: 205.213
InChI Key: OTEWLZAFBHUUKA-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1H-indole-5-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This compound is characterized by the presence of a methoxymethyl group attached to the indole ring at the 3-position and a carboxylic acid group at the 5-position. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-1H-indole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions like elevated temperatures.

Major Products Formed:

    Oxidation: Formation of methoxycarbonyl derivatives.

    Reduction: Formation of methoxymethyl alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(Methoxymethyl)-1H-indole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.

    3-(Hydroxymethyl)-1H-indole-5-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group, affecting its reactivity and biological activity.

    3-(Methoxymethyl)-1H-indole-2-carboxylic acid: The carboxylic acid group is at the 2-position, leading to different chemical and biological properties.

Uniqueness: 3-(Methoxymethyl)-1H-indole-5-carboxylic acid is unique due to the specific positioning of the methoxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-(methoxymethyl)-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-6-8-5-12-10-3-2-7(11(13)14)4-9(8)10/h2-5,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEWLZAFBHUUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CNC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891114-35-4
Record name 3-(methoxymethyl)-1H-indole-5-carboxylic acid
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